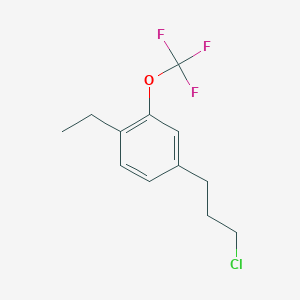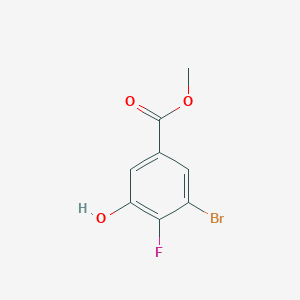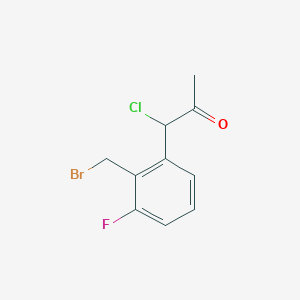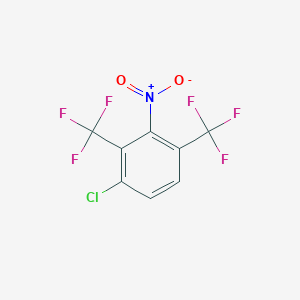
1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene is an organic compound characterized by the presence of trifluoromethyl, chloro, and nitro functional groups attached to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the nitration of 1,3-Bis(trifluoromethyl)-4-chlorobenzene using a mixture of concentrated nitric and sulfuric acids. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include catalysts, solvents, and temperature control to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene and its derivatives involves interactions with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability .
Comparison with Similar Compounds
1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene can be compared with other similar compounds, such as:
1,3-Bis(trifluoromethyl)benzene: Lacks the chloro and nitro groups, making it less reactive in certain chemical transformations.
1,4-Bis(trifluoromethyl)benzene: Has a different substitution pattern, affecting its chemical and physical properties.
1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains a bromine atom instead of a chlorine atom, leading to different reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H2ClF6NO2 |
|---|---|
Molecular Weight |
293.55 g/mol |
IUPAC Name |
1-chloro-3-nitro-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2ClF6NO2/c9-4-2-1-3(7(10,11)12)6(16(17)18)5(4)8(13,14)15/h1-2H |
InChI Key |
MQCLESZSKZIULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


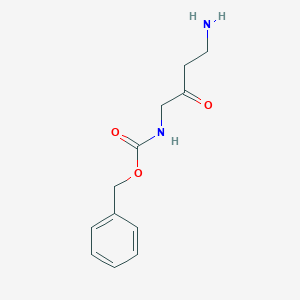
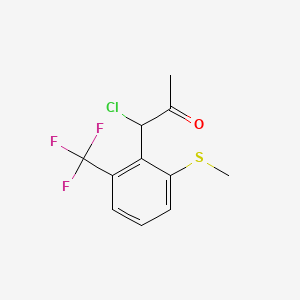


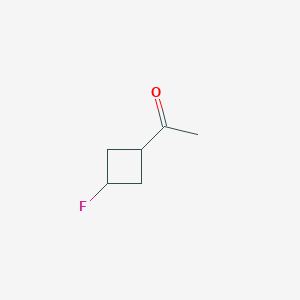
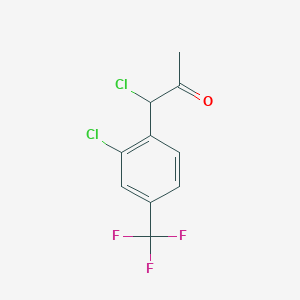

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B14046329.png)
![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B14046335.png)

